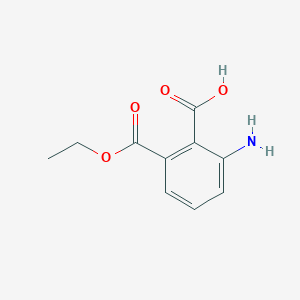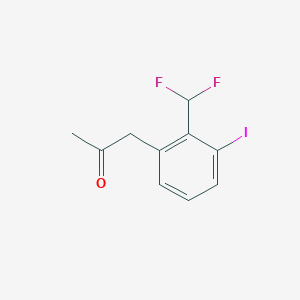
1-(2-(Difluoromethyl)-3-iodophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Difluoromethyl)-3-iodophenyl)propan-2-one is an organic compound characterized by the presence of a difluoromethyl group and an iodine atom attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
The synthesis of 1-(2-(Difluoromethyl)-3-iodophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-(difluoromethyl)-3-iodobenzene with acetone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ optimized reaction conditions, including precise control of reactant concentrations, temperature, and pressure.
Chemical Reactions Analysis
1-(2-(Difluoromethyl)-3-iodophenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the iodine atom and the formation of a difluoromethylphenylpropanone derivative.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, sodium thiolate, and organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-(2-(Difluoromethyl)-3-iodophenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Research into the compound’s potential therapeutic effects is ongoing, with studies exploring its use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(2-(Difluoromethyl)-3-iodophenyl)propan-2-one exerts its effects is primarily through its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The iodine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target.
Molecular pathways involved in the compound’s action include inhibition of enzyme activity, modulation of receptor function, and disruption of cellular signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Comparison with Similar Compounds
1-(2-(Difluoromethyl)-3-iodophenyl)propan-2-one can be compared with other similar compounds, such as:
1-Phenylpropan-2-one: Lacks the difluoromethyl and iodine substituents, resulting in different chemical properties and reactivity.
2-(Difluoromethyl)phenylpropan-2-one:
3-Iodophenylpropan-2-one: Contains the iodine atom but lacks the difluoromethyl group, leading to differences in lipophilicity and biological activity.
The presence of both the difluoromethyl and iodine groups in this compound makes it unique, providing a combination of properties that can be exploited in various scientific and industrial applications.
Properties
Molecular Formula |
C10H9F2IO |
|---|---|
Molecular Weight |
310.08 g/mol |
IUPAC Name |
1-[2-(difluoromethyl)-3-iodophenyl]propan-2-one |
InChI |
InChI=1S/C10H9F2IO/c1-6(14)5-7-3-2-4-8(13)9(7)10(11)12/h2-4,10H,5H2,1H3 |
InChI Key |
ZQIZBAVADWFHGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)I)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2,4-Bis(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B14074128.png)
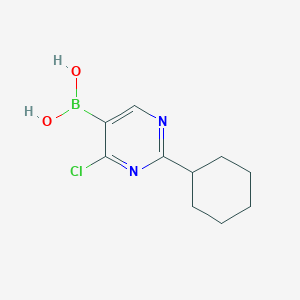
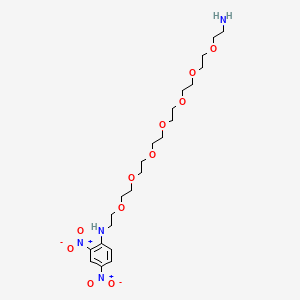
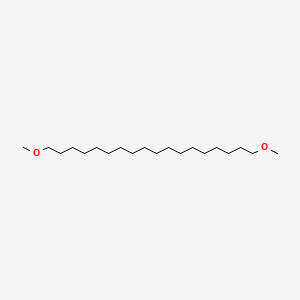
![3H,8H-Oxazolo[4,3-c][1,4]oxazin-8-one, 1,3-bis(2,3-dihydro-1,4-benzodioxin-6-yl)tetrahydro-5-phenyl-, (1R,3S,5S,8aS)-](/img/structure/B14074157.png)
![(4-Hydroxyphenyl)[2-(4-hydroxyphenyl)-1-benzofuran-3-yl]methanone](/img/structure/B14074161.png)
![6-[2-(4-methoxyphenyl)-1H-benzimidazol-6-yl]-4-methyl-4,5-dihydropyridazin-3-ol](/img/structure/B14074165.png)
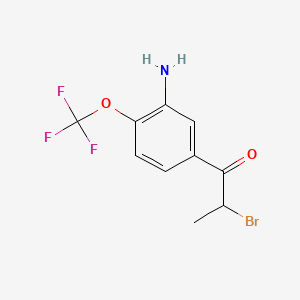

![2-[(Tert-butoxy)carbonyl]-5-oxopiperidine-1-carboxylic acid](/img/structure/B14074194.png)

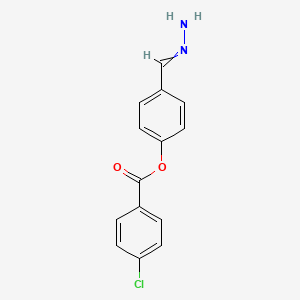
![(10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14074204.png)
